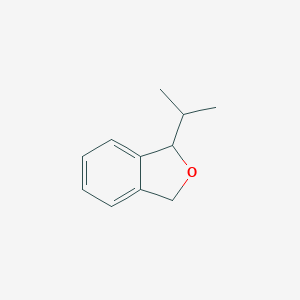

1-Isopropyl-1,3-dihydroisobenzofuran

Descripción

Propiedades

Número CAS |

117436-88-1 |

|---|---|

Fórmula molecular |

C11H14O |

Peso molecular |

162.23 g/mol |

Nombre IUPAC |

1-propan-2-yl-1,3-dihydro-2-benzofuran |

InChI |

InChI=1S/C11H14O/c1-8(2)11-10-6-4-3-5-9(10)7-12-11/h3-6,8,11H,7H2,1-2H3 |

Clave InChI |

PTMMUIIYWDXDHI-UHFFFAOYSA-N |

SMILES |

CC(C)C1C2=CC=CC=C2CO1 |

SMILES canónico |

CC(C)C1C2=CC=CC=C2CO1 |

Sinónimos |

Isobenzofuran, 1,3-dihydro-1-(1-methylethyl)- (9CI) |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propan-2-yl)-1,3-dihydro-2-benzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate can lead to the formation of the desired benzofuran derivative.

Industrial Production Methods

Industrial production of 1-(Propan-2-yl)-1,3-dihydro-2-benzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

1-(Propan-2-yl)-1,3-dihydro-2-benzofuran undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the benzofuran ring.

Aplicaciones Científicas De Investigación

1-(Propan-2-yl)-1,3-dihydro-2-benzofuran has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(Propan-2-yl)-1,3-dihydro-2-benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparación Con Compuestos Similares

Key Observations:

- Antioxidant Activity : Hydroxyl groups enhance radical scavenging. Compound 2 (EC50: 7 μM) outperforms cytorhizophins (EC50: ~5.86–26.80 μM) due to its trihydroxy substitution .

- Pharmacological Relevance: Fluorophenyl and dimethylaminopropyl substituents (e.g., citalopram analogs) are critical for CNS-targeted activity, unlike natural analogs with phenyl or alkyl groups .

- Synthetic Utility : Palladium-catalyzed tandem reactions efficiently generate 1-benzyl-1,3-dihydroisobenzofuran derivatives (>90% yield), highlighting the scaffold’s adaptability .

Physicochemical Properties

- Stability : Fluorinated derivatives (e.g., 1-(4-fluorophenyl) analogs) exhibit enhanced metabolic stability, a key feature in drug design .

Bioactivity Trends

- Antioxidants : Electron-rich substituents (e.g., hydroxyl, methoxy) enhance radical scavenging. Cytorhizophins D–G and Compound 2 exemplify this trend .

- Enzyme Inhibition : Bulky substituents (e.g., bis-phenyl groups in 3,3-bis(4-hydroxy-2-isopropyl-5-methylphenyl) derivatives) may sterically hinder enzyme active sites, as seen in AChE inhibition .

Q & A

Q. What are the common synthetic routes for 1-Isopropyl-1,3-dihydroisobenzofuran derivatives?

- Methodological Answer : Synthesis often involves multi-step reactions with careful control of reagents and conditions. For example:

- Cyclization : Use of AgCN in refluxing CH₃CN to form the isobenzofuran core (Scheme 4, ).

- Substitution : Introduction of alkyl/aryl groups via nucleophilic substitution (e.g., 3-chloro-N,N-dimethylpropan-1-amine with LDA in THF at reflux) .

- Salt Formation : Precipitation of HBr salts from MeOH to stabilize products (e.g., compound 40 in ) .

Key characterization includes ¹H/¹⁹F NMR (e.g., δ −115.85 for fluorine in CDCl₃) and GC-MS (e.g., m/z 364 for EI ionization) .

Q. How are spectroscopic techniques employed to characterize this compound?

- Methodological Answer :

- NMR :

- ¹H NMR identifies proton environments (e.g., δ 2.46–1.24 ppm for alkyl chains in compound 60) .

- ¹⁹F NMR detects fluorinated substituents (e.g., δ −116.93 for para-fluorophenyl groups) .

- GC-MS : Confirms molecular weight and fragmentation patterns (e.g., m/z 406 for compound 60) .

- Elemental Analysis : Validates purity (e.g., Anal. C, H, N for HBr salts) .

Advanced Research Questions

Q. How can synthetic yields be optimized for 1-Isopropyl-1,3-dihydroisobenzofuran derivatives?

- Methodological Answer :

- Reagent Optimization : Use n-BuLi at −78°C for deprotonation to enhance regioselectivity (Scheme 4, ) .

- Solvent Choice : THF improves solubility for lithiation steps, while CH₃CN aids in cyclization .

- Temperature Control : Reflux conditions (e.g., 5 h in CH₃CN with AgCN) minimize side reactions .

Data Contradiction Note : Conflicting yields may arise from trace moisture; strict anhydrous conditions are critical .

Q. What strategies resolve discrepancies in spectroscopic data across studies?

- Methodological Answer :

- Comparative Analysis : Cross-check ¹H NMR shifts (e.g., δ 2.01–1.92 ppm for methylene groups) with computational models (DFT) .

- Isotopic Labeling : Use deuterated solvents (CDCl₃) to eliminate solvent interference in ¹⁹F NMR .

- Crystallography : Single-crystal X-ray diffraction (e.g., Acta Crystallographica data in ) provides definitive structural validation .

Q. How can structural modifications enhance bioactivity in isobenzofuran derivatives?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CN) to improve metabolic stability (compound 40, ) .

- SAR Studies : Modify the isopropyl group to bulkier substituents and evaluate antioxidant/antiplatelet activity via:

- DPPH Assay : Measure radical scavenging (IC₅₀ values).

- Platelet Aggregation Tests : Use ADP/arachidonic acid as agonists .

- Docking Studies : Model interactions with COX-1/2 enzymes to predict activity (e.g., PyMOL/AutoDock) .

Safety and Methodological Design

Q. What safety protocols are critical for handling reactive intermediates?

- Methodological Answer :

- Lab Practices : Use fume hoods for steps involving SOCl₂ or LiAlH₄ ().

- Stability Tests : Monitor exotherms during reflux (e.g., MsCl reactions at 0°C) .

- Waste Disposal : Quench reactive residues (e.g., HBr salts) with aqueous NaHCO₃ .

Q. How can researchers design robust hypotheses for mechanistic studies?

- Methodological Answer :

- Kinetic Profiling : Track reaction progress via TLC/GC-MS to identify rate-determining steps .

- Isotope Trapping : Use ¹³C-labeled reagents to trace cyclization pathways (e.g., Scheme 4) .

- Computational Modeling : Apply DFT (Gaussian) to predict transition states for key steps (e.g., AgCN-mediated cyclization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.